Product packaging for (1E)-indan-1-one oxime(Cat. No.:CAS No. 3349-60-8)

(1E)-indan-1-one oxime

Cat. No.: B3415702
CAS No.: 3349-60-8
M. Wt: 147.17 g/mol
InChI Key: ATEGUFMEFAGONB-MDZDMXLPSA-N
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Description

Significance of Oxime Functional Group in Contemporary Organic Chemistry

The oxime functional group, characterized by the C=N-OH moiety, is a cornerstone in modern organic synthesis. niscpr.res.in Oximes are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). niscpr.res.in Their importance stems from their versatile reactivity, serving as valuable intermediates for the synthesis of a wide array of nitrogen-containing compounds such as amides (via the Beckmann rearrangement), amines, and various heterocyclic systems. nih.govnsf.gov

The unique electronic properties of the oxime group, including the nucleophilicity of its oxygen and nitrogen atoms, allow for diverse chemical transformations. nsf.gov This reactivity has been harnessed in numerous applications, from the synthesis of pharmaceuticals and agrochemicals to the development of advanced materials. biosciencejournals.com Furthermore, the N-O bond within the oxime group can be readily cleaved under specific conditions, generating reactive iminyl radicals that are useful in constructing complex molecular architectures. nsf.gov

Overview of the Indanone Scaffold as a Synthetic Building Block

The indanone scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered cyclopentanone (B42830) ring, is a privileged motif in medicinal chemistry and organic synthesis. nih.govresearchgate.net 1-Indanone (B140024), the most common isomer, serves as a versatile building block for the creation of a multitude of natural products and pharmacologically active molecules. nih.gov Its rigid structure provides a defined three-dimensional orientation for appended functional groups, which is a desirable feature in drug design.

The synthesis of the indanone core can be achieved through various methods, most notably through intramolecular cyclization reactions. researchgate.net The chemical reactivity of the indanone scaffold, particularly at the carbonyl group and the adjacent α-carbon, allows for a wide range of chemical modifications. This has led to the development of numerous indanone derivatives with applications in treating a variety of conditions. google.com Recent research has also explored the use of indanone scaffolds in developing agents for agriculture, such as antiviral agents for plants. nih.govresearchgate.net

Foundational Research Trajectories for (1E)-Indan-1-one Oxime

The foundational research concerning this compound has primarily focused on its synthesis, characterization, and its utility as a precursor for other chemical entities. The standard synthesis involves the reaction of 1-indanone with hydroxylamine, which typically yields a mixture of (E) and (Z) isomers. orgsyn.org The (1E)-isomer is often the major product. orgsyn.org

Early research trajectories have explored the distinct reactivity of this compound. One significant area of investigation is the Beckmann rearrangement, a classic reaction of oximes. Studies on the Beckmann rearrangement of indanone oxime derivatives have been conducted to synthesize carbostyrils (hydroxyquinolines), which are important structural motifs in medicinal chemistry. nih.gov These studies have examined various reaction conditions to achieve reliable and efficient conversions. nih.gov

Another research avenue involves the reduction of the oxime group. The hydrogenation of indanone oximes has been investigated using various metal catalysts like palladium and platinum. encyclopedia.pub These studies have shown that the choice of catalyst can selectively lead to different products, such as 2-aminoindane or the corresponding hydroxylamine, highlighting the compound's role in accessing different classes of molecules. encyclopedia.pub Furthermore, the reactivity of indanone oxime derivatives in nucleophilic aromatic substitution reactions has also been a subject of kinetic studies, providing insights into its chemical behavior. niscpr.res.in

Detailed characterization of this compound and its corresponding (Z)-isomer has been established through various spectroscopic methods, providing a solid foundation for its use in further synthetic applications. orgsyn.org

Physicochemical Properties

The distinct stereoisomers of indan-1-one oxime have been characterized by their physical and spectroscopic properties.

PropertyThis compound(Z)-Indan-1-one Oxime
Molecular FormulaC₉H₉NO scbt.comC₉H₉NO orgsyn.org
Molecular Weight147.17 g/mol scbt.com147.17 g/mol orgsyn.org
Melting Point146.5-150.0 °C orgsyn.orgchemicalbook.com137.6-140.9 °C orgsyn.org
1H NMR (400 MHz, CDCl₃) δ (ppm)2.96-3.00 (m, 2H), 3.05-3.08 (m, 2H), 7.22-7.36 (m, 3H), 7.67 (d, J = 7.7 Hz, 1H), 8.79 (br s, 1H) orgsyn.org2.83-2.87 (m, 2H), 3.05-3.09 (m, 2H), 7.25-7.39 (m, 3H), 8.35 (br s, 1H), 8.43 (d, J = 7.7 Hz, 1H) orgsyn.org
13C NMR (100 MHz, CDCl₃) δ (ppm)26.13, 28.73, 121.76, 125.83, 127.22, 130.63, 136.16, 148.63, 164.26 orgsyn.org28.88, 29.08, 125.70, 127.02, 129.80, 131.24, 133.87, 149.60, 160.74 orgsyn.org
CAS Number3349-60-8 scbt.comNot explicitly available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO B3415702 (1E)-indan-1-one oxime CAS No. 3349-60-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NZ)-N-(2,3-dihydroinden-1-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-10-9-6-5-7-3-1-2-4-8(7)9/h1-4,11H,5-6H2/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEGUFMEFAGONB-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NO)C2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=N/O)/C2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68253-35-0, 3349-60-8
Record name (E)-2,3-dihydro-1H-inden-1-one oxime
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1H-Inden-1-one, 2,3-dihydro-, oxime
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 1e Indan 1 One Oxime and Its Derivatives

Direct Oxime Formation from Indan-1-one Precursors

The most straightforward method for synthesizing indan-1-one oxime involves the direct condensation of an indan-1-one precursor with a hydroxylamine (B1172632) reagent. numberanalytics.com This reaction is a classic transformation in organic chemistry, proceeding via nucleophilic attack of hydroxylamine on the ketone's carbonyl carbon, followed by dehydration to yield the corresponding oxime. numberanalytics.comresearchgate.net

A typical laboratory procedure involves reacting 1-indanone (B140024) with hydroxylamine hydrochloride in a basic solvent such as pyridine (B92270). orgsyn.org Heating the mixture facilitates the reaction, which is generally complete within a short timeframe. This process reliably produces 1-indanone oxime, though often as a mixture of geometric isomers. orgsyn.org

A significant challenge in oxime synthesis is controlling the stereochemical outcome. The reaction of 1-indanone with hydroxylamine typically yields a mixture of (E) and (Z) isomers, with the (E)-isomer being the thermodynamically more stable and, therefore, the major product. orgsyn.orgnih.gov Standard procedures often result in an (E)/(Z) ratio of approximately 7:1. orgsyn.org While the isomers can be separated chromatographically, methods to selectively generate the less stable (Z)-isomer are highly sought after. orgsyn.org

Recent advancements have demonstrated that the (Z)-isomer of aryl oximes, including 1-indanone oxime, can be accessed through photocatalysis. nih.gov This method employs visible-light-mediated energy transfer (EnT) to induce photoisomerization of the thermodynamically favored (E)-oxime to the desired (Z)-oxime. This strategy provides a mild and effective route to the less stable isomer, which can be crucial for subsequent stereospecific reactions. nih.gov

Table 1: Photocatalytic Isomerization of 1-Indanone Oxime This table summarizes the conditions and results for the photoisomerization of (E)-1-indanone oxime to its (Z)-isomer.

Substrate Catalyst Light Source Solvent Time (h) (Z)/(E) Ratio
(E)-1-Indanone Oxime Ir(ppy)₃ Blue LED CH₂Cl₂ 24 2:1

Data sourced from reference nih.gov.

For the synthesis of the parent (1E)-indan-1-one oxime from 1-indanone, regioselectivity is not a consideration as there is only one carbonyl group. However, the concept becomes critical when dealing with precursors containing multiple reactive sites, such as indane-1,3-dione. In such cases, the electronic properties of the scaffold can direct the reaction. For example, in 5-alkoxy substituted indane-1,3-diones, the mesomeric effect of the alkoxy group can selectively activate one of the two ketone functionalities, leading to a regioselective oximation. nih.gov

Chemoselectivity, the preferential reaction of one functional group over another, is also a key consideration. In complex molecules containing both ketone and other reactive groups (e.g., esters, nitriles), reaction conditions must be optimized to ensure that only the carbonyl group is converted to the oxime. The standard reaction with hydroxylamine hydrochloride under mildly basic or acidic conditions is generally highly chemoselective for aldehydes and ketones. arabjchem.org

Strategies for the Synthesis of Functionalized Indanones as Key Intermediates

The versatility of the indanone framework means that a vast number of synthetic routes have been developed to access these key intermediates. These methods range from classical cyclizations to modern transition-metal-catalyzed reactions, with an increasing emphasis on sustainable practices. nih.govbeilstein-journals.org

The intramolecular Friedel-Crafts acylation is one of the most common and well-established methods for constructing the 1-indanone ring system. nih.govbeilstein-journals.org The reaction typically involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride. nih.govmdpi.com

The direct cyclization of 3-arylpropionic acids requires strong acid catalysts and often harsh conditions, such as high temperatures. researchgate.net A variety of protic and Lewis acids have been employed, including polyphosphoric acid (PPA), methanesulfonic acid (MSA), and superacids like triflic acid. researchgate.netrsc.org More recently, metal triflates, such as terbium(III) triflate (Tb(OTf)₃), have been shown to catalyze the reaction effectively, although still at elevated temperatures. researchgate.net An alternative approach utilizes niobium pentachloride (NbCl₅), which can promote the reaction at room temperature by acting as both a reagent to form the acyl chloride in situ and as a Lewis acid catalyst for the cyclization. researchgate.net

Table 2: Selected Catalytic Systems for Intramolecular Friedel-Crafts Acylation This table highlights various catalysts and conditions used for the synthesis of 1-indanones from 3-arylpropanoic acid precursors.

Precursor Type Catalyst / Promoter Conditions Yield Reference
3-Arylpropanoic Acid Tb(OTf)₃ o-Chlorobenzene, 250 °C Moderate to Good researchgate.net
3-Arylpropanoic Acid Niobium Pentachloride (NbCl₅) Room Temperature Good researchgate.net
3-Arylpropanoic Acid Triflic Acid Heat Good rsc.org
3-Arylpropanoic Acid Chloride Aluminum Chloride (AlCl₃) Benzene (B151609) 90% nih.gov

Modern organic synthesis has increasingly turned to transition-metal catalysis to construct complex ring systems with high efficiency and selectivity. Several powerful annulation strategies have been developed for the synthesis of indanones. bohrium.com These methods often proceed under milder conditions than classical Friedel-Crafts reactions and offer access to a wider range of functionalized products.

Key strategies include:

Palladium-Catalyzed Annulation: The Larock indenone synthesis, which involves the annulation of ortho-halogenated benzaldehydes with alkynes, is a prominent example. bohrium.com Another advanced method utilizes a tandem phosphine-palladium catalysis involving a Michael addition followed by a Heck cyclization to produce functionalized alkylidene indanones. nih.gov

Rhodium-Catalyzed Annulation: Rhodium catalysts are effective in mediating C–H activation and cascade reactions to form indanone structures from substrates like benzimidates and alkenes. researchgate.net A notable example of catalyst-controlled selectivity involves the reaction of 2-alkynyl aryl ketones, where a rhodium(III) catalyst promotes a 5-exo-dig cyclization to form 1-indanones exclusively. nih.gov

Copper-Catalyzed Annulation: Copper catalysts can promote the intramolecular annulation of starting materials like 2-ethynylbenzaldehydes to afford 3-hydroxy-1-indanones, which can be subsequently oxidized to the target indanone. acs.orgacs.org In the aforementioned catalyst-controlled system, switching the catalyst from rhodium to copper(I) redirects the cyclization of 2-alkynyl aryl ketones to a 6-endo-dig pathway, yielding 1-naphthols instead of indanones. nih.gov

In line with the growing importance of sustainable chemical manufacturing, significant effort has been dedicated to developing greener synthetic routes to 1-indanones. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. mdpi.com

Green strategies in indanone synthesis include:

Alternative Energy Sources: The use of microwaves and high-intensity ultrasound has been shown to accelerate intramolecular Friedel-Crafts acylations, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.com

Benign Catalysts and Solvents: An L-proline catalyzed intramolecular hydroacylation of 2-vinylbenzaldehydes provides a metal- and additive-free pathway to indanones. rsc.org The use of recyclable catalytic systems, such as metal triflates dissolved in ionic liquids, offers a sustainable alternative for Friedel-Crafts reactions, allowing for easy separation and reuse of the catalyst. ruc.dk Furthermore, the Nazarov cyclization, another route to indanones, has been successfully performed using the green solvent 4-methyltetrahydropyran (4-MeTHP) in place of more hazardous acids and solvents. preprints.orgpreprints.org

Atom Economy: The direct dehydrative cyclization of 3-arylpropionic acids is inherently greener than the two-step process involving conversion to an acyl chloride, as the only byproduct is water. mdpi.com

Derivatization at the Oxime Moiety

The oxime group of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of diverse derivatives such as oxime ethers and esters. These reactions can be directed to either the oxygen or the nitrogen atom of the oxime, leading to different classes of compounds.

O-Alkylation and O-Arylation for Oxime Ether/Ester Synthesis

The synthesis of oxime ethers and esters from this compound can be achieved through several established and modern synthetic methods.

O-Alkylation and O-Arylation: Classical O-alkylation involves the deprotonation of the oxime with a strong base like sodium hydride or an alkoxide, followed by reaction with an alkyl halide. A more streamlined, one-step process utilizes an alkali-metal hydroxide (B78521) in a non-aqueous alcohol medium to facilitate the reaction between the oxime and an organochloride.

Recent advancements include the use of heteropolyacids (e.g., H₃PW₁₂O₄₀·xH₂O) as catalysts for the direct O-alkylation of oximes with various alcohols, including benzyl, aliphatic, and allylic alcohols, in green solvents like dimethyl carbonate. This method proceeds via a carbocation mechanism.

For O-arylation, diaryliodonium salts have emerged as highly effective reagents. These reactions can proceed under metal-free conditions, providing a straightforward route to O-aryl oxime ethers. Furthermore, copper-catalyzed asymmetric O-arylation of oximes with diaryliodonium salts has been developed, enabling the dynamic kinetic resolution of racemic oximes to produce chiral oxime ethers with high enantioselectivity.

Oxime Ester Synthesis: The formation of oxime esters is traditionally accomplished by reacting the oxime with acylating agents such as acetic anhydrides or acyl chlorides, often in the presence of an organic base like pyridine or triethylamine. A contemporary, base-free approach involves the transesterification of N-hydroxyphthalimide (NHPI) esters with oximes, mediated by lithium tert-butoxide (LiOtBu). This method is notable for its mild conditions and broad substrate scope, accommodating cyclic ketoximes like indanone oxime to produce the desired esters in excellent yields.

Table 1: Selected Methods for O-Alkylation, O-Arylation, and O-Esterification of Oximes

Reaction TypeOxime SubstrateReagent(s)Catalyst/BaseProduct TypeYieldReference
O-AlkylationGeneric KetoximeAlkyl HalideNaH or Sodium AlkoxideO-Alkyl Oxime EtherGood
O-AlkylationGeneric OximeAlcoholH₃PW₁₂O₄₀·xH₂OO-Alkyl Oxime EtherUp to 98%
O-ArylationGeneric OximeDiaryliodonium SaltMetal-FreeO-Aryl Oxime EtherHigh
Asymmetric O-ArylationRacemic OximeDiaryliodonium SaltCopper/BOXChiral O-Aryl Oxime EtherUp to 90%
O-EsterificationIndanone OximeNHPI EsterLiOtBuO-Acyl Oxime Ester84-99%

N-Substitution Reactions of the Oxime Nitrogen

While O-substitution is more common, the nitrogen atom of the oxime can also undergo substitution, primarily arylation, to form nitrones. The regioselectivity between N- and O-arylation can be controlled by the reaction conditions.

The reaction of ketoximes with diaryliodonium salts can lead to either N-arylation or O-arylation products. Density Functional Theory (DFT) calculations have suggested that the outcome is determined by the initial coordination of the oximate intermediate. N-arylation is proposed to proceed through a-phenyl migration from an O-coordinated oximate complex, whereas O-arylation arises from a similar migration in an N-coordinated complex. Additionally, palladium-catalyzed N-arylation of amino acid esters has been developed, providing a potential strategy for creating N-aryl peptide linkages that could be adapted for oxime systems.

Structural Modifications of the Indanone Ring System

Beyond derivatization of the oxime, the indanone scaffold itself provides a platform for extensive structural modification, including the direct introduction of substituents and the construction of more complex fused and spirocyclic systems.

Introduction of Substituents via Direct Functionalization

Direct functionalization of the indanone ring in this compound derivatives allows for the introduction of various substituents, enhancing molecular diversity.

A notable method involves the palladium-catalyzed β-arylation of acyclic oxime ethers using diaryliodonium salts. This reaction proceeds through the chelation-assisted activation of an inert C(sp³)–H bond, leading to the formation of β-arylated ketones after hydrolysis of the oxime ether. This strategy can be applied to install aryl groups at the C-3 position of the indanone core.

Another powerful technique is the copper-catalyzed coupling of indanone oxime acetates with thiols. This reaction provides a route to 2,

Catalytic Approaches in Oxime and Indanone Synthesis

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool in organic synthesis, providing an alternative to traditional metal-based catalysts. These small organic molecules operate through various activation modes, enabling mild and often highly stereoselective transformations. For the synthesis of this compound, which is typically formed from the condensation of 1-indanone with hydroxylamine, organocatalysts can significantly accelerate the reaction, particularly for sterically hindered or electronically deactivated ketones.

Key organocatalytic approaches applicable to the oximation of ketones like 1-indanone include catalysis by amino acids, such as proline, and by thiourea (B124793) derivatives. nih.govbohrium.com These methods are valued for their operational simplicity and environmentally benign nature. snnu.edu.cn

Proline-Catalyzed Oximation: L-proline, a naturally occurring amino acid, is a versatile and efficient organocatalyst for a multitude of organic reactions. wikipedia.orgbeilstein-journals.org Its catalytic activity in oximation reactions stems from its ability to form an enamine intermediate with the ketone substrate (1-indanone). wikipedia.org This enamine formation increases the nucleophilicity of the α-carbon and facilitates the attack on the electrophilic nitrogen of hydroxylamine. The bifunctional nature of proline, possessing both a secondary amine and a carboxylic acid, allows it to act as both a base and an acid within the transition state, effectively orchestrating the reaction. beilstein-journals.org This methodology is particularly effective for the synthesis of oximes from various aldehydes and ketones. nih.govsnnu.edu.cn

Thiourea-Catalyzed Oximation: Thiourea and its derivatives function as hydrogen-bond donors, activating the carbonyl group of the ketone towards nucleophilic attack. bohrium.com By forming a double hydrogen-bond with the carbonyl oxygen of 1-indanone, the thiourea catalyst increases the electrophilicity of the carbonyl carbon, making it more susceptible to reaction with hydroxylamine. bohrium.comnih.gov This non-covalent mode of catalysis is particularly mild and tolerates a wide range of functional groups. Bifunctional thiourea catalysts, which incorporate a basic moiety such as a tertiary amine, can provide cooperative activation by both activating the ketone and deprotonating the hydroxylamine, leading to enhanced reaction rates and efficiencies. nih.govnih.gov

Table 1: General Conditions for Organocatalytic Oximation of Ketones
CatalystSubstrate TypeReagentSolventConditionsYield (%)Reference(s)
L-ProlineAldehydes / KetonesHydroxylamine hydrochlorideDMF, DMSO, or solvent-freeRoom Temperature to mild heatingGood to Excellent nih.govsnnu.edu.cn
Thiourea DerivativesKetonesHydroxylamine hydrochlorideMethanol (B129727), TolueneRoom Temperature to 35 °CHigh to Excellent nih.govresearchgate.net

Metal-Catalyzed Transformations

Transition metal catalysis offers a diverse and powerful platform for the synthesis and subsequent functionalization of this compound and its derivatives. Metals such as copper, rhodium, and palladium enable a wide range of transformations, including cross-coupling reactions, C-H activation, and annulations, providing access to complex molecular architectures that would be challenging to obtain through other means. benthamdirect.com

Copper-Catalyzed Transformations: Copper catalysts are particularly effective for the functionalization of pre-formed indanone oxime derivatives. Research has demonstrated that copper(I) iodide (CuI) can catalyze the coupling of indanone oxime acetates with thiols, leading to the formation of 2,3-difunctionalized indenones. rsc.org This reaction proceeds under mild conditions and tolerates a variety of functional groups. rsc.org A similar copper-catalyzed redox-neutral coupling of indanone-derived oxime esters with sodium sulfinates has been developed to synthesize 3-sulfonyl indenones. researchgate.net Furthermore, copper-catalyzed domino reactions involving cyclobutanone (B123998) oxime and anilines have been shown to produce spirotetrahydroquinoline derivatives, highlighting the versatility of oximes in copper catalysis. beilstein-journals.org

Table 2: Copper-Catalyzed Functionalization of Indanone Oxime Derivatives
CatalystSubstrateCoupling PartnerProduct TypeYield (%)Reference(s)
CuIIndanone oxime acetateVarious thiols2,3-Difunctionalized indenoneup to 94% rsc.org
CuIIndanone-derived oxime esterSodium sulfinates3-Sulfonyl indenoneup to 92% researchgate.net
Cu(OTf)₂Cyclobutanone oximeAnilinesSpirotetrahydroquinolineup to 91% beilstein-journals.org

Rhodium-Catalyzed Transformations: Rhodium catalysts are renowned for their ability to mediate C-H activation and annulation reactions. rsc.orgrsc.orgacs.org These methods are powerful for constructing the core indanone skeleton from simpler precursors. For instance, Rh(III)-catalyzed C-H activation of aryl enaminones and subsequent annulation with internal alkynes can generate highly substituted indanone derivatives. researchgate.net Similarly, the reaction of arylnitrones with internal alkynes under rhodium catalysis provides a direct route to indenones, which can be readily converted to the corresponding oximes. psu.edu These transformations often proceed with high efficiency and functional group tolerance. acs.orgresearchgate.net

Table 3: Rhodium-Catalyzed Synthesis of Indanone Derivatives
Catalyst SystemSubstratesProduct TypeYield (%)Reference(s)
[RhCp*Cl₂]₂ / AgSbF₆Arylnitrone, Internal AlkyneIndenoneup to 93% psu.edu
[Rh(III)]α-Aroyl ketene (B1206846) dithioacetal, Diazo compoundFunctionalized Indanoneup to 99% rsc.orgresearchgate.net
[Rh(III)] / Cu(OAc)₂Aryl oxime, Internal AlkyneN-(2-cyanoaryl) indanone imineup to 96% rsc.org

Palladium-Catalyzed Transformations: Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions. nih.govrsc.org While direct palladium-catalyzed synthesis of this compound is less common, methods to construct the indanone framework are well-established. beilstein-journals.org Palladium-catalyzed intramolecular reductive Heck reactions of 2'-iodochalcones provide a straightforward, single-step synthesis of 3-aryl-1-indanones. ijpsonline.com Furthermore, palladium-catalyzed C-H activation and annulation of o-bromobenzaldehydes with norbornene derivatives offers a concise route to the indanone skeleton. rsc.org Oxime-derived palladium complexes have also been shown to be highly efficient catalysts for Heck-Mizoroki reactions, indicating the potential for direct functionalization of the oxime moiety itself. researchgate.net

Table 4: Palladium-Catalyzed Synthesis of Indanone Derivatives
Catalyst SystemSubstratesReaction TypeProduct TypeYield (%)Reference(s)
Pd-BNP2'-IodochalconeIntramolecular Reductive Heck3-Aryl-1-indanoneup to 91% ijpsonline.com
Pd(OAc)₂ / P(o-tol)₃o-Bromobenzaldehyde, NorborneneC-H AnnulationIndanone derivativeup to 89% rsc.org
Oxime-palladacycleAryl halide, OlefinHeck-MizorokiSubstituted olefinHigh TON researchgate.net

Chemical Reactivity and Mechanistic Investigations of 1e Indan 1 One Oxime

Transformations of the Oxime Functional Group

The oxime moiety in (1E)-indan-1-one oxime is a hub of chemical reactivity, allowing for its conversion into other important functional groups.

Isomerization Processes: (E)/(Z) Interconversion Dynamics and Control

This compound can exist as two geometric isomers, (E) and (Z), arising from the restricted rotation around the C=N double bond. The synthesis of 1-indanone (B140024) oxime typically yields a mixture of these isomers, with the (E) isomer often being the major product. orgsyn.org The separation of these isomers can be achieved by techniques such as preparative thin-layer chromatography. orgsyn.org The (E) and (Z) isomers exhibit distinct physical properties, including different melting points and Rf values in chromatography. orgsyn.org

The interconversion between the (E) and (Z) isomers can be influenced by external stimuli. For instance, photochemical methods using visible light and a photosensitizer can facilitate the isomerization of (E)-oximes to their (Z) counterparts. This process involves triplet energy transfer, which promotes the rotation around the C=N bond. While not specifically detailed for this compound in the provided search results, this general methodology is applicable to a wide range of oximes.

Reduction Reactions to Form Amines or Hydroxylamines

The reduction of the oxime group in this compound is a key transformation for the synthesis of 1-aminoindane, a valuable building block in medicinal chemistry. Catalytic hydrogenation is a common method to achieve this reduction. For example, the hydrogenation of 1-indanone oxime in the presence of a Raney nickel catalyst and ammonia (B1221849) in methanol (B129727) affords racemic 1-aminoindane. This reaction is believed to proceed through the formation of a symmetrical Schiff base intermediate.

The mechanism of oxime hydrogenation can be complex and may yield hydroxylamines as intermediates or final products depending on the reaction conditions and the catalyst used. For the analogous 2-indanone (B58226) oxime, hydrogenation over palladium or platinum on carbon in acidic conditions has been studied, with the reaction pathway involving protonation and sequential hydrogen transfer steps. researchgate.net It is proposed that the reaction can proceed through a hydroxylamine (B1172632) intermediate, which is then further reduced to the corresponding amine. researchgate.net

Interactive Data Table: Reduction of Indanone Oxime Derivatives

SubstrateReagents and ConditionsProductYield (%)Reference
1-Indanone oximeRaney Ni, NH3/MeOH, H2 (3.5 bar), 42°C1-Aminoindane91.6Patent WO2016116607A1
2-Indanone oximePd/C or Pt/C, H2, acidic conditions2-AminoindaneNot specifiedResearchGate

Oxidative Transformations of the Oxime Moiety

While specific studies on the oxidative transformations of this compound were not prominently featured in the provided search results, the general reactivity of oximes towards oxidizing agents is well-documented. Oxidation of ketoximes can lead to a variety of products depending on the oxidant and reaction conditions. Common outcomes include the regeneration of the parent ketone (1-indanone in this case) or the formation of nitro compounds. wikipedia.org For instance, treatment of ketoximes with hypervalent iodine reagents can result in the parent ketone or undergo a Beckmann rearrangement. lucp.net The oxidative cleavage of ketoximes to their corresponding ketones can also be achieved under mild conditions using photoexcited nitroarenes. rsc.org These general principles suggest that the oxidation of this compound could be a viable route to regenerate 1-indanone or to synthesize other oxidized derivatives, although specific experimental data for this substrate is needed for confirmation.

Rearrangement Reactions Involving the Oxime Group

The oxime group of this compound is a key participant in several important rearrangement reactions that lead to the formation of new carbocyclic and heterocyclic frameworks.

Beckmann Rearrangement Pathways and Product Divergence

The Beckmann rearrangement is a classic reaction of oximes that converts them into amides or lactams. masterorganicchemistry.com For this compound, this rearrangement typically involves the migration of the aryl group, which is anti-periplanar to the hydroxyl group, leading to the formation of the lactam, 3,4-dihydro-1H-benzo[b]azepin-2-one. This stereospecificity is a hallmark of the Beckmann rearrangement. scielo.br

The reaction is often catalyzed by acids, such as sulfuric acid or polyphosphoric acid. However, Lewis acids like aluminum chloride have been shown to be effective catalysts for the Beckmann rearrangement of 1-indanone oxime and its derivatives, providing high yields under optimized conditions. semanticscholar.org

Interestingly, under certain conditions, the reaction of (E)-indan-1-one oxime can lead to unexpected products. For example, treatment with carboxylic acid anhydrides in the presence of a nucleophilic catalyst like dimethylaminopyridine (DMAP) results in the formation of N-acylated lactams (imides) in high yields. scielo.br This transformation is proposed to proceed through a Beckmann-like rearrangement involving an oxaziridine (B8769555) intermediate. scielo.br Furthermore, attempted Beckmann rearrangement of a substituted indanone oxime under conventional conditions has been reported to yield unexpected products like a 2-sulfonyloxyindanone and a dimeric product, highlighting the potential for product divergence based on the substrate and reaction conditions. nih.gov

Interactive Data Table: Beckmann Rearrangement of 1-Indanone Oxime Derivatives

SubstrateReagents and ConditionsProductYield (%)Reference
1-Indanone oximeAluminum chloride, CH2Cl2, -40°C to rt3,4-Dihydro-1H-benzo[b]azepin-2-one91Semantic Scholar
(E)-Indan-1-one oximeAcetic anhydride, DMAP, CH2Cl2, rtN-Acetyl-3,4-dihydro-1H-benzo[b]azepin-2-oneHighSciELO
6-Methoxyindanone oximeConventional Beckmann conditions2-Sulfonyloxyindanone and dimeric productNot specifiedBioorganic & Medicinal Chemistry Letters

Other Skeletal Rearrangements and Ring Expansions

Beyond the classic Beckmann rearrangement, this compound and its derivatives can undergo other skeletal rearrangements and ring expansions to generate novel molecular architectures. A notable example is the ring expansion to form tetrahydroquinoline derivatives. orgsyn.org This transformation can be achieved by silylation of the oxime followed by treatment with a borane (B79455) reagent, such as BH3·SMe2, in the presence of a Lewis acid like BF3·OEt2. orgsyn.org This reaction provides a more direct and economical route to these important heterocyclic compounds compared to multi-step syntheses.

The mechanism of this ring expansion is distinct from the Beckmann rearrangement and is thought to proceed through a hydroxylamine intermediate. orgsyn.org This is supported by the observation that both (E) and (Z) isomers of the oxime can lead to the same ring-expanded product. orgsyn.org This type of reactivity showcases the versatility of the indanone oxime scaffold for the construction of larger, nitrogen-containing ring systems.

Nucleophilic and Electrophilic Reactivity Profiles of Oxime Derivatives

The reactivity of this compound and its derivatives is characterized by the interplay between the nucleophilic oxime group, the electrophilic C=N bond, and the aromatic ring. This section explores both nucleophilic and electrophilic reactions involving this scaffold.

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions that typically occurs on aromatic rings bearing strong electron-withdrawing groups in positions ortho and/or para to a suitable leaving group, usually a halogen. nih.gov The mechanism involves a two-stage process featuring a resonance-stabilized Meisenheimer intermediate. nih.gov

For the aromatic ring of this compound, undergoing a direct SNAr reaction is challenging. The benzene (B151609) ring is not sufficiently electron-deficient to be attacked by nucleophiles under standard SNAr conditions. To facilitate such a reaction, the aromatic ring would need to be "activated" by the introduction of potent electron-withdrawing groups, such as nitro (–NO₂) or cyano (–CN) groups, particularly at the C-4 and/or C-6 positions. These groups would delocalize the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction. nih.govnih.gov

While direct SNAr on the aromatic ring is not extensively documented for this specific oxime, the oxime moiety itself can be activated to participate in nucleophilic reactions. For instance, activation of the hydroxyl group to form a better leaving group, such as an acetate, facilitates reactions like the copper-catalyzed coupling with thiols. This process results in the formation of 2,3-difunctionalized 1-indenones, demonstrating a pathway where the oxime derivative undergoes a transformation initiated by a nucleophile, albeit not a classic SNAr reaction.

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. youtube.comvanderbilt.edu The regioselectivity and rate of these reactions are dictated by the electronic properties of the substituents already present on the ring. youtube.com

In the this compound molecule, the aromatic ring is influenced by two key structural features:

The Fused Cyclopentanone (B42830) Ring : This component includes a carbonyl group and an alkyl portion. The carbonyl group is an electron-withdrawing group (EWG) due to both induction and resonance. EWGs are deactivating (they slow down the rate of EAS compared to benzene) and are typically meta-directing. youtube.comvanderbilt.edu

The Alkyl Portion : The two sp³-hybridized carbon atoms (C-2 and C-3) of the fused five-membered ring act as a collective alkyl group. Alkyl groups are weakly electron-donating through induction and hyperconjugation. They are therefore activating groups and are ortho, para-directing. vanderbilt.edu

The outcome of an EAS reaction on the indanone ring is determined by the competition between these opposing directing effects. The positions ortho (C-7) and para (C-5) to the alkyl group are activated, while the positions meta (C-5 and C-7) to the carbonyl group are the least deactivated. The position para to the carbonyl group (C-6) is strongly deactivated. However, the position ortho to the carbonyl group (C-7) is also ortho to the activating alkyl group. Similarly, the C-5 position is meta to the carbonyl and meta to the alkyl group. The C-6 position is para to the carbonyl and para to one of the alkyl carbons.

Experimental evidence from related reactions, such as the nitration of 1-indanone, shows that substitution occurs preferentially at the C-6 position. The existence of 6-nitro-1-indanone (B1293875) as a commercially available compound confirms this regiochemical outcome. rlavie.com This suggests that despite the deactivating nature of the carbonyl group, the directing effect towards the C-6 position prevails in reactions like nitration. This outcome is likely influenced by the complex interplay of electronic and steric factors within the rigid, fused-ring system.

Intramolecular Friedel-Crafts acylation is a common and mechanistically related method for synthesizing the 1-indanone core itself. In these reactions, a 3-arylpropionic acid or its corresponding acyl chloride is cyclized in the presence of a strong acid. The regioselectivity of this cyclization is governed by the directing effects of substituents on the starting phenyl ring. nih.govnih.govd-nb.infooup.com

Table 1: Selected Yields for Intramolecular Friedel-Crafts Acylation to Form 1-Indanone Derivatives.
Starting MaterialActivating GroupCatalyst/ConditionsProductYield (%)Reference
N-(4-nitrophenyl)-3-phenylpropanamide4-nitroanilineTriflic Acid1-Indanone96% nih.gov
N-(2,4-dinitrophenyl)-3-phenylpropanamide2,4-dinitroanilineTriflic Acid1-Indanone90% nih.gov
3-(3',4'-dimethoxyphenyl)propionyl chlorideNone[ReBr(CO)₅]5,6-dimethoxy-1-indanone80% oup.com

Radical Chemistry of Indanone Oximes and Related Systems

The N–O bond in oximes is susceptible to homolytic cleavage, making these compounds valuable precursors for generating nitrogen-centered radicals, which can participate in a variety of synthetic transformations.

Iminoxyl radicals (R₂C=NO•) are a class of nitrogen-centered radicals that can be generated from their corresponding oximes through one-electron oxidation. nih.gov The electronic structure of iminoxyl radicals places the unpaired electron in a π-type orbital that is orthogonal to the C=N π system, leading them to be described as σ-radicals. nih.gov

Several methods can be employed to generate the iminoxyl radical from this compound:

Photooxidation : In the presence of a photosensitizer, oximes can undergo single-electron transfer (SET) to form a radical cation, which is highly acidic and rapidly deprotonates to yield the iminoxyl radical.

Chemical Oxidation : Strong one-electron oxidants can directly oxidize the oxime.

Hydrogen Atom Transfer (HAT) : For oximes with higher oxidation potentials, reaction with another radical species can proceed via abstraction of the hydroxyl hydrogen atom to form the iminoxyl radical directly.

Once generated, the iminoxyl radical of indan-1-one is a reactive intermediate. Its fate depends on the reaction conditions and the presence of other reagents. Common reaction pathways for iminoxyl radicals include bimolecular decay via unstable dimers, isomerization, or further oxidation to cationic intermediates that can be trapped by nucleophiles like water.

Iminoxyl and the related iminyl radicals are valuable intermediates for constructing cyclic systems. Intramolecular reactions involving these radicals are particularly effective for forming five- and six-membered rings. Two primary pathways for intramolecular reactions of oxime radicals are:

Hydrogen Atom Abstraction followed by Cyclization : An initial 1,5-hydrogen atom transfer (1,5-HAT) from a C-H bond to the radical nitrogen or oxygen can generate a carbon-centered radical, which then cyclizes.

Direct Addition to a Multiple Bond : The iminoxyl radical can add directly to a suitably positioned alkene, alkyne, or even an aromatic π-system.

Due to the delocalization of the unpaired electron between nitrogen and oxygen, the iminoxyl radical can react as either an N-radical or an O-radical. In the context of this compound derivatives, if a suitable tether is present (e.g., at the C-2 position), the generated iminoxyl radical can undergo intramolecular cyclization. Research has shown that iminoxyl radicals can attack a phenyl π-system intramolecularly, leading to the formation of new heterocyclic frameworks. This type of radical cyclization provides a powerful method for synthesizing complex polycyclic molecules under mild conditions, often initiated by light (photoredox catalysis).

Kinetic and Mechanistic Elucidation Studies

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and optimizing conditions. A significant area of mechanistic study for this compound is the Beckmann rearrangement.

The Beckmann rearrangement is the acid-catalyzed conversion of a ketoxime to an amide. For this compound, this rearrangement leads to the formation of the lactam 3,4-dihydroquinolin-2(1H)-one. The mechanism is stereospecific: the group that is anti (trans) to the hydroxyl group on the oxime migrates. In the case of the (E)-oxime, it is the aryl group that migrates, leading to ring expansion.

The classical mechanism involves several key steps:

Protonation of the oxime's hydroxyl group by a strong acid (e.g., polyphosphoric acid, sulfuric acid) to form a better leaving group (H₂O).

A concerted migration of the anti-periplanar group (the aromatic ring) to the nitrogen atom with simultaneous cleavage of the N–O bond, expelling water. This step is typically the rate-determining step.

The resulting nitrilium ion is trapped by water.

Tautomerization of the imidic acid intermediate yields the final stable amide (lactam).

Studies have optimized this reaction for 1-indanone oxime derivatives using Lewis acids like aluminum chloride, achieving high yields. Mechanistic proposals based on temperature and substituent effects, supported by computational calculations, have been put forward to rationalize the reaction pathway. For example, using three equivalents of aluminum chloride in CH₂Cl₂ at low temperatures significantly improves the yield of the lactam product compared to conventional Brønsted acids.

Table 2: Comparison of Conditions for the Beckmann Rearrangement of 1-Indanone Oxime.
Catalyst/ReagentSolventTemperatureYield of Lactam (%)Reference
Polyphosphoric Acid / Sulfuric Acid--~20% nih.gov
Aluminum Chloride (3 eq.)CH₂Cl₂-40 °C to RT91% nih.gov

Furthermore, reactions of (E)-indan-1-one oxime with carboxylic acid anhydrides in the presence of nucleophilic catalysts like DMAP have been shown to unexpectedly produce imides instead of the expected oxime esters. A proposed mechanism involves the formation of an oxaziridine intermediate followed by a Beckmann-like rearrangement to form the lactam, which is then acylated in situ to yield the final imide product. This highlights the complex mechanistic landscape accessible from this versatile starting material. nih.gov

Spectrophotometric Monitoring of Reaction Kinetics

Spectrophotometry, particularly UV-Vis spectroscopy, is a valuable tool for monitoring the kinetics of chemical reactions in solution. This technique relies on the principle that different chemical species absorb light at different wavelengths. By monitoring the change in absorbance at a specific wavelength over time, the rate of disappearance of a reactant or the appearance of a product can be determined, providing crucial data for calculating reaction rate constants.

In the context of this compound, a common reaction studied is the Beckmann rearrangement, where the oxime is converted to a lactam under acidic conditions. The progress of this rearrangement can be followed using UV-Vis spectrophotometry. The aromatic nature of both the reactant, this compound, and the potential product, a substituted quinolinone, results in distinct absorption spectra in the ultraviolet region.

A hypothetical kinetic study of the acid-catalyzed Beckmann rearrangement of an aromatic oxime, analogous to this compound, could be performed by monitoring the decrease in the absorbance of the oxime at its maximum wavelength (λmax) or the increase in the absorbance of the lactam product at its λmax. By maintaining pseudo-first-order conditions (i.e., a large excess of the acid catalyst), the observed rate constant (kobs) can be determined from the slope of a plot of the natural logarithm of the absorbance versus time.

Table 1: Hypothetical Kinetic Data for the Acid-Catalyzed Rearrangement of an Aromatic Oxime Monitored by UV-Vis Spectrophotometry

Time (s)Absorbance at λmax of Oximeln(Absorbance)
01.0000.000
600.850-0.163
1200.723-0.324
1800.614-0.488
2400.522-0.650
3000.444-0.812

From such data, a linear plot of ln(Absorbance) vs. time would confirm first-order kinetics with respect to the oxime, and the slope would yield the pseudo-first-order rate constant.

Deuterium (B1214612) Labeling Experiments for Mechanistic Probing

Deuterium labeling is a powerful technique used to trace the fate of specific hydrogen atoms in a reaction mechanism. By replacing a hydrogen atom with its heavier isotope, deuterium (D), chemists can gain insights into bond-breaking and bond-forming steps. The difference in mass between hydrogen and deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered upon isotopic substitution. A significant KIE (typically kH/kD > 1) suggests that the C-H (or N-H, O-H) bond to the labeled position is broken in the rate-determining step of the reaction.

In the study of the reactivity of this compound, deuterium labeling can be employed to elucidate the mechanism of various reactions, including the Beckmann rearrangement. For instance, to probe the nature of the migrating group in the rearrangement, one could synthesize this compound with deuterium atoms specifically placed on the carbon atom adjacent to the oxime carbon (the C2 position).

Consider a hypothetical Beckmann rearrangement of this compound. The mechanism involves the migration of the group anti-periplanar to the hydroxyl group. By synthesizing the C2-deuterated analogue, [(2,2-2H2)-(1E)-indan-1-one oxime], and comparing its reaction rate to the non-deuterated compound, the involvement of the C-H bonds at the C2 position in the rate-determining step can be assessed. If a primary kinetic isotope effect is observed, it would suggest a mechanism where a C-H bond at the C2 position is broken during the rate-limiting step. Conversely, the absence of a significant KIE would indicate that this bond remains intact during the slowest step of the reaction.

Table 2: Hypothetical Kinetic Isotope Effect Data for the Rearrangement of a Deuterium-Labeled Aromatic Oxime

CompoundRate Constant (k) at 298 K (s-1)Kinetic Isotope Effect (kH/kD)
This compound (H)3.5 x 10-41.1
(2,2-2H2)-(1E)-indan-1-one oxime (D)3.2 x 10-4

In this hypothetical example, the small kinetic isotope effect (kH/kD = 1.1) would suggest that the C-H bonds at the C2 position are not significantly broken in the rate-determining step of the rearrangement, which is consistent with the established concerted mechanism of the Beckmann rearrangement where the migrating group moves with its bonding electrons.

Furthermore, deuterium labeling can be used in conjunction with spectroscopic methods like Nuclear Magnetic Resonance (NMR) to follow the position of the deuterium atom in the product, confirming the migration pathway. For the Beckmann rearrangement of this compound, the migration of the aryl group would be expected, and the deuterium atoms at the C2 position would remain at the same position in the resulting lactam product. This provides direct evidence for the specific bond migration that occurs during the reaction.

Spectroscopic Characterization and Advanced Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For (1E)-indan-1-one oxime, NMR is instrumental in confirming its constitution, determining its stereochemistry, and probing its dynamic behavior.

The geometry around the carbon-nitrogen double bond in indan-1-one oxime gives rise to two possible stereoisomers: (E) and (Z). ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between these isomers, as the spatial orientation of the hydroxyl group relative to the indanone ring system significantly influences the chemical environment of the nuclei.

In the ¹H NMR spectrum, the chemical shifts of the protons, particularly those on the aromatic ring and the aliphatic cyclopentyl moiety, differ noticeably between the (E) and (Z) forms. For the thermodynamically more stable (E) isomer, the hydroxyl group is oriented anti to the fused benzene (B151609) ring. This arrangement results in distinct chemical shifts for the aromatic and aliphatic protons. Specifically, the proton at position 7 of the aromatic ring in this compound appears as a doublet at approximately 7.67 ppm. orgsyn.org In contrast, the corresponding proton in the (Z) isomer is more deshielded due to the anisotropic effect of the nearby hydroxyl group and resonates further downfield at around 8.43 ppm. orgsyn.org

Similarly, ¹³C NMR spectroscopy provides clear evidence for the stereochemical assignment. The carbon atom of the C=NOH group (C-1) is particularly sensitive to the isomer geometry. In this compound, this carbon resonates at approximately 164.26 ppm. orgsyn.orgscielo.br For the (Z) isomer, the C-1 signal is observed at a slightly more upfield position, around 160.74 ppm. orgsyn.org These differences in chemical shifts allow for the unambiguous identification and quantification of each isomer in a mixture.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ) for (E) and (Z) Isomers of Indan-1-one Oxime in CDCl₃ orgsyn.org

Atom Position¹H Chemical Shift (ppm) - (E) Isomer¹H Chemical Shift (ppm) - (Z) Isomer¹³C Chemical Shift (ppm) - (E) Isomer¹³C Chemical Shift (ppm) - (Z) Isomer
C1 (C=N)--164.26160.74
C2 (-CH₂)3.05-3.08 (m)3.05-3.09 (m)28.7329.08
C3 (-CH₂)2.96-3.00 (m)2.83-2.87 (m)26.1328.88
Aromatic H7.22-7.36 (m, 3H), 7.67 (d, 1H)7.25-7.39 (m, 3H), 8.43 (d, 1H)121.76, 125.83, 127.22, 130.63125.70, 127.02, 129.80, 131.24
N-OH8.79 (br s)8.35 (br s)--

Two-dimensional (2D) NMR techniques are indispensable for a deeper understanding of the molecular structure by revealing through-bond and through-space correlations between nuclei. For this compound, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used for the complete and unambiguous assignment of all proton and carbon signals. nih.gov

COSY experiments establish ¹H-¹H coupling networks, allowing for the identification of adjacent protons, for example, within the aliphatic five-membered ring.

HSQC correlates directly bonded ¹H and ¹³C nuclei, providing a straightforward method to assign the carbon signals based on their attached protons. nih.gov

For conformational analysis, the Nuclear Overhauser Effect (NOE) is paramount. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can definitively confirm the (E) stereochemistry. nih.gov In the (E) isomer, a through-space NOE correlation would be expected between the oxime hydroxyl proton and the proton at position 2 of the indanone ring. Conversely, no such correlation would be observed with the aromatic proton at position 7, as the distance between these nuclei (~7 Å) is too great for a detectable NOE. nih.gov

The spin-lattice relaxation time (T₁), also known as the longitudinal relaxation time, provides valuable insights into the molecular dynamics and mobility of different parts of a molecule in solution. radiopaedia.org T₁ is a measure of the time it takes for the nuclear spins to return to thermal equilibrium with their surrounding environment (the "lattice") after being excited by a radiofrequency pulse. radiopaedia.orgacs.org

By measuring the T₁ values for individual carbon atoms in the this compound molecule, one can map the relative mobility of different molecular segments. Typically, carbons in more rigid parts of a molecule, such as the aromatic ring, will have longer T₁ values, while carbons in more flexible segments will have shorter T₁ values due to more efficient relaxation mechanisms. For instance, the aliphatic carbons in the five-membered ring might be expected to exhibit different relaxation times compared to the aromatic carbons, reflecting their different motional freedom. Such studies can provide a detailed picture of the anisotropic motion of the molecule in solution. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. cardiff.ac.uk

Infrared spectroscopy of this compound reveals distinct absorption bands corresponding to its key functional groups. A broad band in the region of 3178 cm⁻¹ is characteristic of the O-H stretching vibration of the oxime group, often broadened due to hydrogen bonding. orgsyn.org The C=N stretching vibration gives rise to a sharp absorption band around 1655 cm⁻¹. orgsyn.org Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹ (e.g., 3063 cm⁻¹), while aliphatic C-H stretches appear just below 3000 cm⁻¹ (e.g., 2850 cm⁻¹). orgsyn.org Vibrations associated with the aromatic ring (C=C stretching) appear in the 1600-1450 cm⁻¹ region. orgsyn.org

Raman spectroscopy provides complementary information. rsc.org While IR spectroscopy is more sensitive to polar functional groups with large dipole moment changes during vibration (like C=O or O-H), Raman spectroscopy is more sensitive to non-polar, symmetric vibrations, such as the C=C bonds within the aromatic ring. The combined use of both techniques allows for a more complete vibrational assignment.

Table 2: Key Infrared (IR) Absorption Frequencies for this compound orgsyn.org

Wavenumber (cm⁻¹)Vibrational Assignment
3178O-H stretch (oxime)
3063Aromatic C-H stretch
2850Aliphatic C-H stretch
1655C=N stretch (oxime)
1480, 1456Aromatic C=C stretch
987N-O stretch
753Aromatic C-H bend (ortho-disubstituted)

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. libretexts.org For this compound (C₉H₉NO), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion [M]⁺ or protonated molecule [M+H]⁺ (calculated exact mass of 147.0684). uv.mx

Under electron ionization (EI), the molecular ion is formed, which can then undergo fragmentation. chemguide.co.uk The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For oximes, fragmentation can be complex. nih.gov In the case of some indanone derivatives, a prominent peak corresponding to the molecular ion (m/z 147) is observed. scielo.br A significant fragmentation pathway can involve a McLafferty-type rearrangement, which for some related structures can also result in a prominent base peak at m/z 147, indicating a stable rearranged ion. scielo.brnih.gov Other potential fragmentations include the loss of small neutral molecules such as OH (m/z 130), H₂O, or HCN. Cleavage of the five-membered ring can also occur, leading to further fragment ions.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry. nih.gov

Furthermore, X-ray crystallography elucidates intermolecular interactions that govern the packing of molecules in the crystal lattice. For oximes, hydrogen bonding is a dominant interaction, where the hydroxyl group (–OH) of one molecule acts as a hydrogen-bond donor to the nitrogen atom of an adjacent molecule (O–H···N). nih.gov This typically leads to the formation of supramolecular structures, such as chains or networks, which stabilize the crystal structure. nih.gov

Precise Bond Lengths, Bond Angles, and Dihedral Angles

In a study on 11H-indeno[1,2-b]quinoxalin-1-one oxime, the configuration of the C=N double bond was unambiguously determined to be E. nih.gov The key bond lengths and angles within the oxime moiety were measured with high precision. nih.gov These experimental values can be complemented by theoretical calculations, such as Density Functional Theory (DFT), which can predict the geometric parameters of molecules in the gaseous phase. researchgate.net For instance, in a study comparing DFT calculations with experimental X-ray diffraction data for another organic molecule, a strong correlation was found between the calculated and experimental bond lengths and angles. researchgate.net

Below is a table of representative bond lengths and angles for the oxime group based on the crystallographic data of the closely related 11H-indeno[1,2-b]quinoxalin-1-one oxime, which serves as a reliable model for this compound. nih.gov

ParameterValue
C=N Bond Length1.293(4) Å
N-O Bond Length1.386(3) Å
C-N-O Bond Angle112.3(2)°
C-N-O-H Dihedral Angle169(4)°

Data based on the crystal structure of 11H-indeno[1,2-b]quinoxalin-1-one oxime. nih.gov

Confirmation of Stereochemical Configurations

The stereochemistry of the oxime group in this compound is a critical aspect of its structural identity. The designation '(1E)' specifies the configuration about the carbon-nitrogen double bond, where the hydroxyl group is positioned on the opposite side of the larger substituent at the carbon atom. The confirmation of this E configuration, as well as the potential identification of the corresponding Z isomer, is typically achieved using advanced Nuclear Magnetic Resonance (NMR) techniques.

One-dimensional (1D) NMR spectroscopy provides initial evidence for the presence of E and Z isomers, as the chemical shifts of protons and carbons in proximity to the oxime group are sensitive to its stereochemistry. nih.gov For a more definitive assignment, two-dimensional (2D) NMR experiments, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are employed. nih.gov

The NOESY experiment detects through-space interactions between protons that are in close proximity. For the E isomer of an indanone-type oxime, a cross-peak would be expected between the oxime hydroxyl proton and protons on the adjacent aromatic ring. Conversely, for the Z isomer, an interaction between the hydroxyl proton and the protons of the five-membered ring would be anticipated. nih.gov The presence or absence of these specific cross-peaks allows for an unambiguous assignment of the stereochemical configuration. nih.gov

In addition to experimental methods, computational calculations of NMR chemical shifts for both the E and Z isomers can be performed. nih.gov By comparing the calculated chemical shifts with the experimental data, further confirmation of the stereochemical assignment can be obtained. nih.gov

Chiral Analysis Techniques for Enantiomeric and Diastereomeric Purity Assessment

This compound, in its parent form, is an achiral molecule as it does not possess a stereocenter. Therefore, an assessment of enantiomeric or diastereomeric purity is not applicable. However, if a chiral center is introduced into the indanone scaffold, for instance, through substitution at the C2 or C3 position of the indane ring, the resulting derivative would be chiral and exist as a pair of enantiomers. In such cases, specialized analytical techniques would be required to separate and quantify these enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for the separation of enantiomers. chiralpedia.comphenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. phenomenex.com A variety of CSPs are available, including those based on polysaccharides, proteins, and macrocyclic antibiotics, allowing for the separation of a wide range of chiral compounds. phenomenex.com

Another powerful technique for the analysis of chiral compounds is chiral Gas Chromatography (GC). nih.govgcms.cz For GC analysis, it is often necessary to derivatize the analyte to increase its volatility and improve its chromatographic behavior. sigmaaldrich.comnih.gov The separation is then achieved on a column coated with a chiral stationary phase. nih.govgcms.cz Chiral GC can be particularly sensitive and is well-suited for the analysis of volatile chiral molecules. sigmaaldrich.com

The assessment of diastereomeric purity, which would be relevant if the molecule contained multiple chiral centers, can often be achieved using standard achiral chromatographic techniques (both HPLC and GC), as diastereomers have different physical properties and thus exhibit different chromatographic behavior on achiral stationary phases. chiralpedia.com

Theoretical and Computational Chemistry Studies on 1e Indan 1 One Oxime

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry. This is achieved by minimizing the molecule's energy. For oxime derivatives, DFT has proven to be a reliable method for predicting geometric parameters.

The optimization of (1E)-indan-1-one oxime's geometry is typically performed using a functional, such as B3LYP or PBE1PBE, combined with a basis set, like 6-31G(d,p) or 6-311++G(d,p), which describes the molecule's atomic orbitals. The process computationally adjusts bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found. Studies on similar oxime structures have shown that DFT calculations can predict geometries that are in excellent agreement with experimental data obtained from X-ray crystallography. researchgate.net For instance, the calculated C=N double bond length in oximes is typically found to be around 1.28-1.29 Å, and the C-N-O bond angle is approximately 111-112°. nih.govnih.gov

Table 1: Typical Geometric Parameters for Oximes from DFT Calculations

ParameterTypical Calculated Value
C=N Bond Length1.29 Å
N-O Bond Length1.38 Å
C-N-O Bond Angle112°
C-C=N Bond Angle120°

Note: These are representative values based on DFT studies of related oxime compounds and may vary slightly for this compound.

While DFT is highly popular, other methods are also employed to study electronic structures. Ab initio methods, such as Hartree-Fock (HF) and more complex post-HF methods like Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data. They can provide very accurate results but are computationally more demanding than DFT.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. These methods are much faster, allowing for the study of larger molecular systems, but are generally less accurate than DFT or ab initio approaches. For a molecule the size of this compound, DFT and ab initio methods are generally preferred for their accuracy in describing the electronic structure.

The electronic character of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's ability to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. ripublication.com A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ripublication.com Conversely, a small energy gap suggests the molecule is more reactive. These energies are readily calculated using methods like DFT at the B3LYP/6-311++G(d,p) level of theory. acadpubl.eu From the HOMO and LUMO energies, various quantum chemical parameters can be derived.

Table 2: Quantum Chemical Parameters Derived from HOMO-LUMO Energies

ParameterFormulaDescription
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability.
Ionization Potential (I)-EHOMOThe energy required to remove an electron.
Electron Affinity (A)-ELUMOThe energy released when an electron is added.
Electronegativity (χ)(I + A) / 2The ability of an atom to attract electrons.
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution.
Chemical Softness (S)1 / (2η)The reciprocal of hardness, indicating reactivity.
Electrophilicity Index (ω)μ2 / (2η) (where μ ≈ -χ)Measures the propensity to accept electrons.

Conformational Analysis and Potential Energy Surface Exploration

Molecules can exist in different spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis aims to identify the most stable of these arrangements.

For this compound, the most significant conformational feature is the stereochemistry around the C=N double bond. Oximes can exist as two geometric isomers: E (entgegen) and Z (zusammen). The designation (1E) specifies that the hydroxyl (-OH) group and the C2 of the indanone ring are on opposite sides of the double bond. The Z-isomer would have these groups on the same side. Computational studies on similar compounds show that the E-isomer is often thermodynamically more stable due to reduced steric hindrance. mdpi.com

Beyond E/Z isomerism, conformational analysis can explore the rotation of the hydroxyl group. For some oximes, conformers described as "in" or "out" have been identified based on the orientation of the oxime's hydrogen atom relative to other parts of the molecule. mdpi.com

Tautomerism, the migration of a proton, is another possibility. While the oxime form is generally dominant, the existence of a corresponding nitroso tautomer could be computationally investigated. However, DFT calculations on similar systems typically converge on the oxime as the most stable tautomeric form. researchgate.net

Prediction of Spectroscopic Properties and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to validate both the computational model and the experimental structure determination.

Theoretical vibrational (infrared) spectra can be calculated from the second derivatives of the energy with respect to atomic displacements. The calculated frequencies correspond to specific molecular motions (e.g., N-O stretch, O-H bend). These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation used in calculations, and a scaling factor is typically applied for better comparison.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). These calculations provide theoretical chemical shifts for ¹H and ¹³C nuclei, which are invaluable for confirming the structure and assigning experimental signals. nih.gov Comparing these calculated values with experimental data serves as a stringent test of the accuracy of the computed molecular geometry.

Table 3: Comparison of Experimental and Representative Calculated Spectroscopic Data for this compound

Data TypeExperimental Value orgsyn.orgDescription
¹H NMR (CDCl₃)
-OH proton8.79 ppm (broad singlet)The acidic proton of the oxime group.
Aromatic protons7.22-7.36 ppm (multiplet), 7.67 ppm (doublet)Protons on the benzene (B151609) ring.
-CH₂- protons2.96-3.00 ppm (multiplet), 3.05-3.08 ppm (multiplet)Protons of the five-membered ring.
¹³C NMR (CDCl₃)
C=N carbon164.26 ppmThe sp² hybridized carbon of the oxime.
Aromatic carbons121.76, 125.83, 127.22, 130.63, 136.16, 148.63 ppmCarbons of the fused ring system.
-CH₂- carbons26.13, 28.73 ppmThe sp³ hybridized carbons of the five-membered ring.
IR (neat)
O-H stretch3178 cm⁻¹Stretching vibration of the hydroxyl group.
C=N stretch1655 cm⁻¹Stretching vibration of the carbon-nitrogen double bond.
N-O stretch957 cm⁻¹Stretching vibration of the nitrogen-oxygen single bond.

Note: The comparison with calculated data would involve performing specific DFT calculations and applying appropriate scaling factors for vibrational frequencies.

Simulated NMR Chemical Shifts and Vibrational Frequencies

Computational methods, particularly DFT, are highly effective in predicting the nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies of molecules. These simulations serve as a powerful tool for structural elucidation and the interpretation of experimental spectra.

The calculation of NMR parameters for this compound can be benchmarked against experimentally determined values. The reported experimental ¹H and ¹³C NMR chemical shifts provide a basis for comparison with theoretical models orgsyn.org.

Table 1: Experimental NMR Chemical Shifts for this compound in CDCl₃

Atom Type Experimental Chemical Shift (δ, ppm)
¹H NMR
Methylene (pos. 2/3) 2.96-3.00 (m, 2H)
Methylene (pos. 2/3) 3.05-3.08 (m, 2H)
Aromatic 7.22-7.36 (m, 3H)
Aromatic (pos. 7) 7.67 (d, J = 7.7 Hz, 1H)
Oxime OH 8.79 (br s, 1H)
¹³C NMR
CH₂ 26.13
CH₂ 28.73
Aromatic CH 121.76
Aromatic CH 125.83
Aromatic CH 127.22
Aromatic CH 130.63
Aromatic C (quat.) 136.16
Aromatic C (quat.) 148.63
C=N 164.26

Data sourced from Organic Syntheses Procedure orgsyn.org.

Theoretical calculations of these shifts are typically performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. By comparing the calculated shifts for both the (E) and (Z) isomers with the experimental data, an unambiguous assignment of the compound's geometry can be achieved. For related oxime systems, computational studies have demonstrated excellent correlation between DFT-calculated and experimental NMR shifts, confirming the stereochemistry nih.gov.

Similarly, vibrational frequencies can be simulated and compared with experimental infrared (IR) spectroscopy data. The experimental IR spectrum of this compound shows characteristic peaks at 3178 cm⁻¹ (O-H stretch), 1655 cm⁻¹ (C=N stretch), and various bands corresponding to C-H and C-C vibrations of the aromatic and aliphatic parts orgsyn.org. DFT calculations can predict these vibrational modes, and after applying appropriate scaling factors to account for anharmonicity and basis set limitations, the simulated spectrum generally shows excellent agreement with the experimental one. Such analyses allow for a detailed assignment of each vibrational band to specific molecular motions.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While static quantum chemical calculations provide insight into the properties of a single, optimized molecular structure, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules, providing a detailed picture of conformational changes and interactions with the surrounding environment, such as a solvent.

For this compound, MD simulations can be employed to study several key aspects:

Conformational Dynamics: The five-membered ring of the indanone core is not perfectly planar and can undergo puckering motions. MD simulations can map the energy landscape of these conformational changes and determine the most stable conformations in different environments.

Solvent Effects: The behavior of this compound in solution is influenced by its interactions with solvent molecules. MD simulations using explicit solvent models can reveal the structure of the solvent shell around the molecule nih.govrsc.org. This includes the formation and lifetime of hydrogen bonds between the oxime's hydroxyl group and protic solvent molecules (like water or methanol) or the arrangement of aprotic solvents around the solute. Understanding these interactions is crucial as they can influence both reactivity and spectroscopic properties researchgate.net.

Hydrogen Bond Dynamics: In solution, the oxime group can act as both a hydrogen bond donor (O-H) and acceptor (N atom). MD simulations can characterize the dynamics of these hydrogen bonds with solvent molecules or other solute molecules, providing information on their strength and persistence researchgate.net.

The general process for such a simulation involves defining a force field to describe the inter- and intramolecular forces, placing the molecule in a simulated box of solvent, and solving Newton's equations of motion for every atom over a series of small time steps mdpi.com. The resulting trajectory provides a time-resolved view of the molecule's behavior.

Computational Investigation of Reaction Mechanisms and Transition States

One of the most significant applications of computational chemistry is the elucidation of reaction mechanisms. For ketoximes like this compound, the classical Beckmann rearrangement is a fundamentally important reaction, converting the oxime into a lactam (a cyclic amide) under acidic conditions wikipedia.org. Computational studies on analogous systems, such as acetophenone (B1666503) oxime, have provided deep insights into the mechanistic details of this transformation nih.govresearchgate.net.

The Beckmann rearrangement is initiated by the protonation of the oxime's hydroxyl group, turning it into a good leaving group (water). This is followed by the migration of the alkyl or aryl group that is in the anti-periplanar position relative to the leaving group. For this compound, the migrating group would be the aromatic ring carbon, leading to the expansion of the five-membered ring into a six-membered lactam.

Computational studies have addressed key questions about this mechanism:

Concerted vs. Stepwise Pathway: DFT calculations have been used to determine whether the migration of the carbon group and the departure of the leaving group occur in a single, concerted step or through a stepwise process involving intermediates. For acetophenone oxime, a close analogue, calculations suggest a multi-step process involving the formation of π- and σ-type cationic complexes as intermediates before the final product is formed nih.govresearchgate.net.

Role of Solvent: The solvent plays a crucial role in stabilizing charged intermediates and transition states. Computational models have shown that including explicit solvent molecules, particularly those capable of hydrogen bonding, can significantly lower the activation energy of the reaction kuleuven.be. The solvent can actively participate by stabilizing the leaving group and facilitating proton transfers nih.govkuleuven.be.

A primary goal of mechanistic studies is to map the potential energy surface of a reaction. This involves locating the structures of all reactants, intermediates, transition states, and products. By calculating the energies of these species, a reaction energy profile can be constructed.

The activation energy (Ea) is the energy difference between the reactants and the highest-energy transition state. Its calculation is critical for understanding reaction rates. For the Beckmann rearrangement, computational studies have determined the activation barriers for each step of the proposed mechanism kuleuven.be. For example, in the rearrangement of protonated formaldehyde (B43269) oxime, the initial 1,2-hydrogen shift from the nitrogen to the oxygen atom was identified as the rate-determining step in the gas phase kuleuven.be.

Computational modeling of the Beckmann rearrangement of acetophenone oxime in acidic media (modeled by H⁺(CH₃COOH)₃) revealed a three-step process nih.gov. The reaction pathway involves the formation of intermediates that are stabilized by the solvent model. Such detailed pathway analysis allows chemists to understand the subtle factors that control reaction outcomes and selectivity. Similar calculations for this compound would predict its reactivity and the feasibility of the rearrangement under various conditions.

Analysis of Supramolecular Interactions and Crystal Packing

In the solid state, molecules of this compound arrange themselves into a highly ordered crystal lattice. This arrangement is dictated by a combination of non-covalent intermolecular interactions, including hydrogen bonds and π-stacking. The study of these interactions is central to the field of crystal engineering, which seeks to design and synthesize solid-state structures with desired properties acs.org.

The oxime functional group is an excellent motif for forming robust hydrogen bonds. It can act as both a hydrogen bond donor (via the -OH group) and an acceptor (via the sp²-hybridized nitrogen atom) scispace.com. This dual functionality allows for the formation of predictable supramolecular synthons. Systematic studies of oxime crystal structures have shown two common hydrogen-bonding motifs:

Dimers: Two oxime molecules can form a cyclic dimer through a pair of O-H···N hydrogen bonds scispace.com.

Catemers (Chains): Molecules can link head-to-tail to form infinite chains, where the hydroxyl group of one molecule donates a hydrogen bond to the nitrogen atom of the next scispace.comrsc.org.

Table 2: Typical Geometries of Intermolecular Interactions in Oxime Crystals

Interaction Type Donor-Acceptor Typical Distance (Å) Typical Angle (°)
Hydrogen Bond O-H···N 2.7 - 2.9 160 - 180
π-π Stacking Centroid-Centroid 3.3 - 3.8 N/A

Data derived from general observations in related crystal structures nih.govscispace.comrsc.org.

The predictability of the interactions involving the oxime group makes it a valuable building block for crystal engineering rsc.org. By understanding the preferred hydrogen bonding patterns and the tendency for π-stacking, it is possible to design molecules that self-assemble into specific, desired architectures in the solid state.

For this compound, the combination of the strong, directional O-H···N hydrogen bond and the weaker, less directional π-π stacking interactions would likely lead to a layered or columnar structure. For instance, the hydrogen bonds could form one-dimensional chains, and these chains could then pack together through π-stacking and weaker C-H···O or C-H···π interactions to build a three-dimensional lattice acs.orgrsc.org. By modifying the indanone backbone—for example, by adding other functional groups—one could systematically alter these intermolecular interactions to tune the resulting crystal packing and, consequently, the material's physical properties rsc.org.

Advanced Research Applications of 1e Indan 1 One Oxime and Its Derivatives

Strategic Role in Complex Organic Synthesis

The unique structural features and chemical reactivity of (1E)-indan-1-one oxime and its derivatives render them powerful tools in the synthesis of complex organic molecules. The inherent strain of the five-membered ring fused to a benzene (B151609) ring, along with the nucleophilic and electrophilic nature of the oxime moiety, provides diverse pathways for molecular elaboration.

As Versatile Intermediates for Polycyclic and Heterocyclic Compound Construction

This compound serves as a key precursor for the synthesis of various nitrogen-containing heterocyclic and polycyclic systems. The oxime functionality can be readily transformed through rearrangements, reductions, and coupling reactions to generate scaffolds of significant pharmaceutical and material science interest.

One of the most notable transformations is the Beckmann rearrangement, an acid-catalyzed conversion of an oxime to an amide. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org In the case of this compound, this rearrangement provides a direct route to 3,4-dihydro-1(2H)-isoquinolone, a core structure present in many biologically active compounds. nih.gov This ring expansion reaction effectively transforms the five-membered carbocycle into a six-membered nitrogen heterocycle.

Furthermore, the reduction of the oxime group offers a straightforward method to produce 1-aminoindane. This chiral amine is a valuable synthon, notably used in the preparation of pharmacologically relevant molecules such as N⁶-[1-(R)-indanyl]adenosine, where it is incorporated via reaction with 6-chloropurineriboside. prepchem.com

Recent advancements have also utilized derivatives of indanone oxime in transition metal-catalyzed reactions. For instance, a copper-catalyzed coupling of indanone oxime acetates with thiols has been developed to afford 2,3-difunctionalized 1-indenones. rsc.org This methodology allows for direct and mild derivatization of the indanone core, introducing sulfur functionality and creating highly substituted indenone products.

Table 1: Synthetic Transformations of this compound and Derivatives
Starting MaterialReactionKey ReagentsProductSignificance
This compoundBeckmann RearrangementAcid catalyst (e.g., H₂SO₄, PPA)3,4-Dihydro-1(2H)-isoquinoloneAccess to nitrogen heterocycles nih.gov
This compoundReductionHydrogenation (e.g., H₂/Pd)1-AminoindanePrecursor to bioactive molecules prepchem.com
Indan-1-one O-acetyl oximeCu-catalyzed C-S/C-N couplingThiol, Cu catalyst2-Thio-3-amino-1-indenoneSynthesis of functionalized indenones rsc.org

Building Blocks for Total Synthesis Endeavors

While this compound itself is a versatile intermediate, its direct precursor, 1-indanone (B140024), is a well-established building block in the total synthesis of complex natural products. nih.gov The strategic value of the oxime is intrinsically linked to the synthetic utility of the indanone core, which provides a rigid, functionalizable scaffold for constructing larger, more intricate molecular frameworks.

The 1-indanone motif is a key component in the synthetic routes toward several bioactive natural products. For example, it has been employed in the synthesis of sesquiterpenoids such as plecarpenene and plecarpenone. nih.gov Additionally, the Nazarov cyclization, a powerful ring-closing reaction, has been applied to dienone precursors to construct the 1-indanone core as a key step in the total synthesis of the marine sponge metabolite nakiterpiosin, which exhibits potent cytotoxicity. nih.gov

The conversion of these synthetically crucial 1-indanone intermediates into their corresponding oximes opens up further avenues for functionalization. The oxime group can direct subsequent reactions, participate in cyclizations, or be converted into other functional groups as needed, demonstrating its enabling role in the broader context of natural product synthesis.

Coordination Chemistry and Ligand Design

The oxime group (C=N-OH) is an excellent coordinating moiety for a wide range of metal ions. The nitrogen atom possesses a lone pair of electrons, and the oxygen atom of the hydroxyl group can be deprotonated to form an oximato ligand, allowing for versatile binding modes. This compound and its derivatives serve as effective ligands in the design and synthesis of novel metal complexes with potential applications in catalysis and materials science.

Synthesis and Characterization of Metal Complexes with Oxime Ligands

Oxime ligands, including those derived from indanone, readily form stable complexes with various transition metals such as palladium (Pd), copper (Cu), nickel (Ni), and cobalt (Co). The synthesis typically involves the reaction of the oxime ligand with a suitable metal salt in an appropriate solvent.

The resulting complexes are characterized using a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is particularly useful for confirming coordination, as the C=N stretching vibration often shifts to a lower frequency upon binding to a metal center. Furthermore, new bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds appear in the far-IR region. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide detailed structural information about the coordination geometry and the stereochemistry of the complex.

Table 2: Representative Spectroscopic Data for Metal-Oxime Complexes
Complex TypeSpectroscopic FeatureTypical Wavenumber/ShiftIndication
General Oxime ComplexesIR: ν(C=N) shiftShift to lower frequency vs. free ligandCoordination of imine nitrogen to metal
IR: ν(M-N)~400-500 cm⁻¹Formation of a metal-nitrogen bond

Exploration of Catalytic Activities of Metal-Oxime Complexes in Organic Transformations

Metal complexes derived from oxime ligands have shown significant promise as catalysts in a variety of organic transformations. Palladacycles, formed by the cyclometalation of oxime ligands with palladium salts, are particularly noteworthy. These complexes are often highly stable, resistant to air and moisture, and exhibit excellent catalytic activity in carbon-carbon bond-forming reactions. researchgate.net

Oxime-derived palladacycles have been successfully employed as pre-catalysts in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. tcichemicals.com They typically demonstrate high turnover numbers (TONs) and turnover frequencies (TOFs), making them efficient alternatives to simpler palladium salts. The indanone framework provides a rigid backbone for the ligand, which can influence the stability and reactivity of the resulting catalyst. The ease of synthesis and tunability of the electronic and steric properties of the oxime ligand make them attractive for developing bespoke catalysts for specific applications.

Table 3: Catalytic Performance of an Oxime-Derived Palladacycle in Suzuki-Miyaura Coupling
Aryl HalideBoronic AcidCatalystProductYield
4-BromoanisolePhenylboronic acidAcetophenone (B1666503) oxime palladacycle4-MethoxybiphenylHigh (>95%)
4-ChlorotoluenePhenylboronic acidAcetophenone oxime palladacycle4-MethylbiphenylHigh (>95%)
Data is representative of the high efficiency of oxime palladacycles in cross-coupling reactions. tcichemicals.com

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. The oxime functional group is an excellent motif for designing supramolecular assemblies due to its ability to act as both a hydrogen bond donor (the -OH group) and a hydrogen bond acceptor (the nitrogen lone pair).

This compound and its derivatives participate in predictable and robust hydrogen bonding interactions, most commonly forming O-H···N bonds. These interactions typically lead to the formation of centrosymmetric R²₂(6) dimers in the solid state. This reliable hydrogen-bonding pattern makes oximes valuable synthons in crystal engineering, where the goal is to design and construct crystalline solids with desired structures and properties.

The crystal structure of a closely related derivative, 11H-indeno[1,2-b]quinoxalin-11-one oxime, provides a clear example of these principles. In its solid state, molecules are linked into one-dimensional supramolecular chains via strong O-H···N hydrogen bonds between the oxime hydroxyl group and a nitrogen atom of the quinoxaline (B1680401) ring system. nih.gov These well-defined interactions demonstrate the potential of the indanone oxime framework to direct molecular assembly and facilitate molecular recognition processes.

Table 4: Hydrogen Bond Geometry in an Indenoquinoxaline Oxime Derivative
Interaction (D–H···A)D···A Distance (Å)D–H···A Angle (°)Significance
O1–H1···N12.731162Forms a robust supramolecular chain nih.gov
D = Donor atom, A = Acceptor atom. Data from the crystal structure of 11H-indeno[1,2-b]quinoxalin-11-one oxime. nih.gov

Design of Host-Guest Systems Based on Oxime Functionality

The oxime group is a pivotal component in the field of supramolecular chemistry, particularly in the design of host-guest systems. rsc.orgrsc.org Its ability to engage in specific and selective non-covalent interactions, such as hydrogen bonding, is fundamental to molecular recognition. rsc.org The oxime moiety possesses both a hydrogen bond donor (the hydroxyl group) and acceptor sites (the nitrogen and oxygen atoms), allowing for the formation of well-defined assemblies with complementary guest molecules.

In the context of this compound, the indanone framework provides a rigid and pre-organized platform, enhancing the selectivity of host-guest interactions. Researchers can strategically modify the indanone ring with additional functional groups to create sophisticated molecular receptors. These receptors can be designed to bind specific cations, anions, or neutral molecules, driven by the combined interactions of the oxime functionality and the supplementary binding sites. The amphoteric nature of the oxime group, with its basic nitrogen atom and acidic hydroxy group, further broadens its utility in coordination chemistry and the recognition of various chemical analytes. rsc.org This versatility makes oxime derivatives, including those of indan-1-one, valuable for creating complex, functional supramolecular structures. rsc.org

Engineering of Crystalline Materials with Tunable Properties

Crystal engineering focuses on the rational design of crystalline solids with desired physical and chemical properties. The oxime functional group has proven to be a powerful tool in this field due to its capacity to form robust and directional hydrogen bonds. rsc.orgrsc.org By incorporating the oxime functionality into molecules like this compound, chemists can guide the self-assembly of molecules into predictable supramolecular architectures in the solid state.

The interplay of hydrogen bonds (O-H···N, O-H···O) and other non-covalent interactions (π-π stacking from the aromatic part of the indanone) allows for the construction of crystalline materials with tailored properties. For example, by systematically altering substituents on the indanone skeleton, it is possible to tune properties such as:

Polymorphism: Controlling the formation of different crystal structures of the same compound, each with unique properties.

Porosity: Creating porous materials capable of gas adsorption and storage by directing the formation of specific network structures. rsc.org

Optical Properties: The arrangement of molecules in the crystal lattice can influence properties like fluorescence and non-linear optical behavior.

The predictable bonding patterns of the oxime group make it an excellent synthon for crystal engineering, enabling the development of novel crystalline materials based on the this compound scaffold for various applications. rsc.org

Materials Science Applications

The versatility of the oxime functional group extends significantly into materials science, where it is used to create dynamic, responsive, and functional materials.

Incorporation into Polymeric Structures and Functional Materials

The reaction between a hydroxylamine (B1172632) and a ketone or aldehyde to form an oxime is a highly efficient "click" reaction, making it ideal for polymer synthesis and modification. rsc.org This chemistry has been used to incorporate this compound and similar keto-oxime structures into polymeric backbones or as pendant groups.

A key feature of the oxime linkage is its dynamic covalent nature. While stable under many conditions, the bond can be reversed or exchanged under specific stimuli, such as changes in pH or the presence of a catalyst and a competitive alkoxyamine or carbonyl compound. rsc.orgresearchgate.netnih.gov This reversibility is exploited to create a range of functional materials:

Self-Healing Materials: Polymers cross-linked with oxime bonds can be designed to heal after damage. When a fracture occurs, the broken bonds can reform upon applying a stimulus like heat, restoring the material's integrity. nsf.gov

Responsive Hydrogels: Hydrogels synthesized with oxime cross-linkers can exhibit stimuli-responsive behavior, swelling or degrading under specific conditions, which is useful for applications like drug delivery. rsc.orgnih.gov

Adaptable Networks: The dynamic nature of oxime bonds allows for the creation of Covalent Adaptable Networks (CANs) and macromolecular structures, such as stars, that can dissociate and reconfigure. rsc.orgresearchgate.netresearcher.life This enables the reprocessing and recycling of thermoset materials.

The table below summarizes various polymer systems that utilize oxime chemistry, demonstrating the broad applicability of this functional group in creating advanced materials.

Polymer SystemOxime Chemistry ApplicationKey FeatureReference(s)
Amphiphilic Block Copolymers Core-crosslinking of micelles with difunctional alkoxyaminesFormation of dynamic macromolecular stars that can be dissociated. rsc.orgresearchgate.net
Polyurethane Cross-linking with oxime-nitrone equilibrationThermally reversible material, enabling self-healing properties. nsf.gov
Polysaccharide-b-PEG Copolymers Conjugation of polysaccharides (dextran, hyaluronic acid) to PEG chainsHigh efficiency, catalyst-free synthesis of biocompatible block copolymers. rsc.org
Poly(diacetoneacrylamide oxime) Polymerization of a hydrogen-blocked monomeric oxime derivativeControlled synthesis of polymeric oximes with predetermined oxime content. google.com

Investigation of Photo- and Thermochromic Materials

Photochromic materials can reversibly change their color and absorption spectra upon exposure to light, making them suitable for applications like optical data storage, molecular switches, and smart windows. researchgate.net Research has shown that incorporating an oxime group into certain photochromic systems, such as diarylethenes, can significantly influence their switching characteristics. nih.govresearchgate.net

Specifically, oxime derivatives of 2,3-diarylcyclopent-2-en-1-ones have been synthesized and studied. The introduction of the oxime functionality into the cyclopentene (B43876) "bridge" of the diarylethene has a notable effect on the thermal stability of the colored, closed-ring isomer. nih.gov This modification is a promising strategy to fine-tune the spectral parameters and create photochromic compounds with desired properties. nih.govresearchgate.net For example, it allows for the preparation of thermally stable photochromic diarylcyclopentenones, which is crucial for applications where the stored information (the colored state) must be retained for long periods without thermal erasure. nih.gov

The following table presents data on the spectral properties of photochromic diarylcyclopentenone derivatives, illustrating the effect of the oxime group.

CompoundOpen-Ring Form λmax (nm)Closed-Ring Form λmax (nm)Key FindingReference(s)
Diarylethene Ketone 345560Parent compound for comparison. researchgate.net
Diarylethene Mono-oxime 340555Introduction of oxime group influences thermal stability. nih.govresearchgate.net
Diarylethene Di-oxime 335550Increased thermal stability of the closed-ring form. nih.govresearchgate.net

Development of Advanced Analytical Methodologies

The reactivity and binding capabilities of the oxime group make it a valuable component in the development of advanced analytical tools.

Design of Chemosensors for Specific Chemical Analytes

Chemosensors are molecules designed to signal the presence of a specific chemical species (analyte) through a measurable change, such as color (colorimetric) or fluorescence. The oxime functionality can act as a selective recognition site or a reactive probe for various analytes. bohrium.com

Oxime derivatives of (1E)-indan-1-one can be functionalized with fluorophores or chromophores to create sensitive and selective chemosensors. The sensing mechanism often involves a specific reaction between the oxime group and the analyte, leading to a distinct optical response. acs.org

Examples of such applications include:

Detection of Nerve Agents: Oxime-based probes have been developed for the selective recognition of nerve gas mimics like diethyl cyanophosphonate (DECP). The reaction of the oxime with the organophosphate triggers a significant increase in fluorescence intensity. rsc.orgacs.org

Detection of Metal Ions: The coordinating ability of the oxime group allows for the design of sensors for various metal ions. The binding of a metal ion can modulate the electronic properties of the sensor molecule, resulting in a change in its absorption or emission spectrum. bohrium.commdpi.com

Detection of Explosives: Certain oxime derivatives have shown potential for recognizing nitroaromatic compounds like picric acid. rsc.org

The table below details examples of oxime-based chemosensors and their performance characteristics.

Chemosensor TypeTarget AnalytePrinciple of DetectionPerformance MetricReference(s)
Hydroxyphenylbenzothiazole-Oxime Diethyl cyanophosphonate (DECP)Reaction with oxime leads to fluorescence enhancement.60-fold fluorescence increase; Detection limit of 1.3 nM. rsc.orgacs.org
Dipyrrinone Oxime Organophosphate Pesticides (e.g., dimethoate)Adduct formation with the oxime causes a colorimetric response.Limit of detection of 4.0 ppm using UV-visible spectroscopy. acs.org
Schiff Base Oximes Various Metal IonsCoordination with the oxime and other donor atoms alters electronic properties (ICT, PET).High selectivity and sensitivity for specific ions. bohrium.com

Method Development for Trace Analysis and Characterization

The detection and structural elucidation of this compound and its derivatives at trace levels are critical for various advanced research applications, including mechanistic studies and the identification of novel biological activities. The development of robust analytical methods is paramount for quantifying these compounds in complex matrices and for unequivocally confirming their chemical structures. Modern analytical techniques, particularly chromatography coupled with mass spectrometry and various spectroscopic methods, provide the necessary sensitivity and specificity for these tasks.

Chromatographic and Mass Spectrometric Methods

Hyphenated chromatographic and mass spectrometric techniques are the cornerstone for the trace analysis of organic molecules like this compound. These methods offer superior separation capabilities and highly sensitive detection, making them ideal for complex sample analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is a powerful tool for quantifying oximes in various, including biological, samples. nih.gov The development of an LC-MS/MS method for this compound would involve optimizing both the chromatographic separation and the mass spectrometric detection. A reverse-phase column, such as a C18, would likely be employed for separation, with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid to facilitate protonation. epa.gov

For detection, tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. epa.gov In this mode, the precursor ion (the protonated molecule [M+H]⁺) of this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process minimizes background noise and allows for accurate quantification at very low concentrations. Method validation would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, and the limit of detection (LOD) and limit of quantitation (LOQ). nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Trace Analysis

ParameterCondition
Chromatography
ColumnC18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
GradientGradient elution, optimized for separation
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺m/z 148.07
Exemplary Product IonsTo be determined experimentally
Collision EnergyOptimized for fragmentation

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another valuable technique, particularly for volatile and thermally stable compounds. researchgate.net For oximes, derivatization is often necessary to improve thermal stability and chromatographic behavior. A common approach is silylation, which converts the polar -OH group of the oxime into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. researchgate.net

The analysis would be performed on a capillary column (e.g., DB-5ms) with a temperature program designed to separate the derivatized analyte from other matrix components. ucdavis.edu The mass spectrometer would be operated in electron ionization (EI) mode, which generates a characteristic fragmentation pattern that serves as a fingerprint for the compound, allowing for confident identification. For trace analysis, selected ion monitoring (SIM) can be used to enhance sensitivity by focusing the detector on specific fragment ions of the derivatized this compound.

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural characterization of newly synthesized derivatives of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the structure of organic molecules.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons, the aliphatic protons of the five-membered ring, and a characteristic downfield signal for the hydroxyl proton of the oxime group. nih.gov

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. The spectrum would show characteristic signals for the aromatic carbons, the aliphatic carbons, and the C=N carbon of the oxime. scielo.br

2D NMR Techniques: Methods like HSQC and HMBC can be used to establish correlations between protons and carbons, confirming the connectivity of the molecular structure. nih.gov These techniques are particularly useful for unambiguously assigning signals in complex derivatives.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of this compound and its derivatives. scielo.bruv.mx This is a crucial step in confirming the identity of a newly synthesized compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H stretch of the oxime, the C=N stretch, and the C-H stretches of the aromatic and aliphatic groups.

Table 2: Key Spectroscopic Data for Characterization of this compound

TechniqueFeatureCharacteristic Signal/Value
¹H NMR Hydroxyl Proton (-OH)~10-12 ppm (broad singlet)
Aromatic Protons~7.2-7.8 ppm (multiplets)
Aliphatic Protons (-CH₂)~2.8-3.2 ppm (multiplets)
¹³C NMR Imine Carbon (C=N)~155-165 ppm
Aromatic Carbons~120-150 ppm
Aliphatic Carbons (-CH₂)~25-35 ppm
HRMS (ESI+) Molecular FormulaC₉H₉NO
Calculated [M+H]⁺148.0757
Measured [M+H]⁺Within 5 ppm of calculated value
IR Spectroscopy O-H Stretch~3100-3400 cm⁻¹ (broad)
C=N Stretch~1650-1680 cm⁻¹
Aromatic C-H Stretch~3000-3100 cm⁻¹

The combination of these advanced analytical methods allows for the comprehensive development of protocols for both the sensitive detection and the unambiguous characterization of this compound and its derivatives, which is essential for furthering research into their applications.

Q & A

Q. What are the optimal synthetic routes for (1E)-indan-1-one oxime, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : this compound is typically synthesized via oximation of indan-1-one using hydroxylamine hydrochloride under reflux in ethanol/water. Key variables include pH, temperature, and stoichiometry. For reproducibility:
  • Maintain pH ~5–6 to favor oxime formation over side reactions.
  • Use a molar ratio of 1:1.2 (ketone:NH₂OH·HCl) to minimize unreacted starting material .
  • Monitor reaction progress via TLC or HPLC.
  • Data Table :
Reaction ParameterOptimal RangeImpact on Yield
Temperature (°C)70–80>80% yield
Solvent SystemEtOH/H₂O (3:1)Crystallization
Reaction Time (h)4–6Avoid degradation

Q. How can this compound be characterized using spectroscopic methods?

  • Methodological Answer :
  • NMR : Assign E-configuration using coupling constants (J = 8–10 Hz for trans oxime protons). Compare with reference data for indanone derivatives .
  • IR : Confirm oxime formation via N–O stretch (~930 cm⁻¹) and C=N stretch (~1640 cm⁻¹).
  • Mass Spectrometry : Use HRMS to verify molecular ion [M+H]⁺ and fragmentation patterns.

Q. What purity criteria should be established for this compound in pharmacological studies?

  • Methodological Answer :
  • Purity ≥95% (HPLC/GC) for biological assays.
  • Quantify residual solvents (e.g., ethanol) via headspace GC.
  • Validate identity via melting point, NMR, and elemental analysis .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) in this compound derivatives be resolved?

  • Methodological Answer :
  • Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Use computational tools (DFT calculations) to predict chemical shifts and compare with experimental data .
  • Example: Discrepancies in aromatic proton shifts may arise from solvent polarity or crystal packing effects.

Q. What mechanistic insights explain the regioselectivity of this compound in cyclization reactions?

  • Methodological Answer :
  • Conduct kinetic studies under varying conditions (e.g., acid catalysis vs. thermal activation).
  • Use isotopic labeling (¹⁵N-hydroxylamine) to trace reaction pathways.
  • Compare with DFT-based transition state modeling to identify rate-determining steps .

Q. How do steric and electronic factors influence the stability of this compound in solution?

  • Methodological Answer :
  • Perform variable-temperature NMR to study conformational equilibria.
  • Measure oxidation potential via cyclic voltammetry to assess electronic effects.
  • Data Table :
Substituent PositionHalf-life (h, 25°C)Oxidation Potential (V)
Para-ethoxy481.2
Meta-nitro121.8

Data Analysis & Reporting

Q. How should researchers address discrepancies between experimental and computational data in structural studies?

  • Methodological Answer :
  • Cross-validate using multiple techniques (X-ray crystallography, NMR, IR).
  • Adjust computational parameters (solvent model, basis set) to match experimental conditions .
  • Report confidence intervals for computational predictions.

Q. What statistical methods are appropriate for analyzing biological activity data of this compound derivatives?

  • Methodological Answer :
  • Use ANOVA for dose-response comparisons.
  • Apply principal component analysis (PCA) to correlate structural features with activity.
  • Include error bars (SD/SEM) in graphical data representations .

Ethical & Safety Considerations

Q. What safety protocols are critical during large-scale synthesis of this compound?

  • Methodological Answer :
  • Use fume hoods for handling hydroxylamine (toxic).
  • Implement inert atmosphere (N₂/Ar) to prevent oxidation.
  • Follow waste disposal guidelines for organic solvents .

Literature & Collaboration

Q. How can researchers ensure their synthesis protocols align with published literature while addressing novel applications?

  • Methodological Answer :
  • Conduct systematic literature reviews using databases (PubMed, SciFinder) with keywords: "indanone oxime synthesis," "E-configuration stability."
  • Cite foundational papers (e.g., Al-Wabli et al. 2019 for benzodioxole-oxime hybrids) and highlight novel modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.